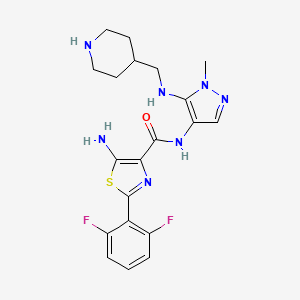

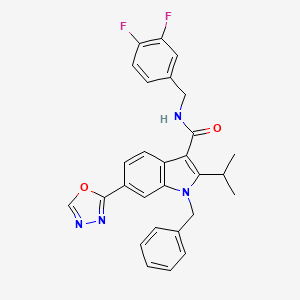

5-amino-2-(2,6-difluorophenyl)-N-(1-methyl-5-(piperidin-4-ylmethylamino)-1H-pyrazol-4-yl)thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化合物「US8669361, 105」は、ピラゾール-4-イル-ヘテロシクリル-カルボキサミド化合物です。この化合物は、キナーゼ阻害剤、特にPIMキナーゼを標的とする潜在的な用途で知られています。 PIMキナーゼは、細胞の成長、生存、増殖など、さまざまな細胞プロセスに関与するセリン/スレオニンキナーゼのグループです .

準備方法

合成経路と反応条件

ピラゾール-4-イル-ヘテロシクリル-カルボキサミド化合物の合成には、一般的に、特定の条件下でピラゾール誘導体をヘテロ環式アミンと反応させることが含まれます。反応条件には、ジメチルホルムアミドまたはジメチルスルホキシドなどの溶媒を使用することが多く、パラジウム炭素またはヨウ化銅などの触媒も使用されます。 反応は通常、80°C〜150°Cの高温で行われ、目的の化合物の形成が促進されます .

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、一貫した品質と収率を確保するために、大型反応器と連続フローシステムの使用が含まれます。反応条件は、効率を最大化し、生産コストを最小限に抑えるように最適化されています。 最終生成物の精製は、結晶化、蒸留、クロマトグラフィーなどの技術によって達成されます .

化学反応の分析

反応の種類

化合物「US8669361, 105」は、以下を含むさまざまな種類の化学反応を起こします。

酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して実施できます。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム。反応条件には、酸性または塩基性媒体、25°C〜100°Cの温度が含まれます。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。反応条件には、エタノールまたはテトラヒドロフランなどの溶媒、0°C〜50°Cの温度が含まれます。

置換: アミンまたはチオールなどの求核剤、ハロアルカンなどの求電子剤。反応条件には、アセトニトリルまたはジクロロメタンなどの溶媒、0°C〜100°Cの温度が含まれます.

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化反応はカルボン酸またはケトンを生じる可能性があり、還元反応はアルコールまたはアミンを生じる可能性があります。 置換反応は、通常、新しい炭素-窒素結合または炭素-硫黄結合の形成をもたらします .

科学研究アプリケーション

化合物「US8669361, 105」には、以下を含むいくつかの科学研究アプリケーションがあります。

化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。

生物学: PIMキナーゼが細胞プロセスで果たす役割を理解し、治療目的で新しい阻害剤を開発するための研究で使用されます。

医学: PIMキナーゼが腫瘍の増殖と生存に関与していることが知られている、癌などの病気の治療における潜在的な用途について調査されています。

科学的研究の応用

The compound “US8669361, 105” has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Employed in studies to understand the role of PIM kinases in cellular processes and to develop new inhibitors for therapeutic purposes.

Medicine: Investigated for its potential use in treating diseases such as cancer, where PIM kinases are known to play a role in tumor growth and survival.

作用機序

化合物「US8669361, 105」は、PIMキナーゼを阻害することでその効果を発揮します。PIMキナーゼは、細胞の成長、生存、増殖を調節するさまざまなシグナル伝達経路に関与しています。これらのキナーゼを阻害することにより、化合物はこれらの経路を破壊することができ、細胞の成長の減少とアポトーシス(プログラムされた細胞死)の増加につながります。 この化合物の分子標的は、PIMキナーゼのATP結合部位であり、そこでATPと競合してキナーゼ活性を阻害します .

類似の化合物との比較

類似の化合物

US9682991: キナーゼ阻害剤として使用する三環式化合物。

US8889696: 治療用途を持つ置換ピリド[2,3-d]ピリミジン-7(8H)-オン。

US8829193: PIMキナーゼ阻害剤とその使用方法。

US9321756: アゾール化合物はPIM阻害剤として.

独自性

化合物「US8669361, 105」は、その特定の構造のために独自です。この構造により、高い効力でPIMキナーゼを選択的に阻害することができます。 この選択性により、研究と潜在的な治療用途において貴重なツールとなります。これは、他のキナーゼに影響を与えることなく、病気のプロセスに関与する特定の経路を標的にできるためです .

類似化合物との比較

Similar Compounds

US9682991: Tricyclic compounds for use as kinase inhibitors.

US8889696: Substituted pyrido[2,3-d]pyrimidin-7(8H)-ones with therapeutic uses.

US8829193: PIM kinase inhibitors and methods of their use.

US9321756: Azole compounds as PIM inhibitors.

Uniqueness

The compound “US8669361, 105” is unique due to its specific structure, which allows it to selectively inhibit PIM kinases with high potency. This selectivity makes it a valuable tool in research and potential therapeutic applications, as it can target specific pathways involved in disease processes without affecting other kinases .

特性

分子式 |

C20H23F2N7OS |

|---|---|

分子量 |

447.5 g/mol |

IUPAC名 |

5-amino-2-(2,6-difluorophenyl)-N-[1-methyl-5-(piperidin-4-ylmethylamino)pyrazol-4-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C20H23F2N7OS/c1-29-18(25-9-11-5-7-24-8-6-11)14(10-26-29)27-19(30)16-17(23)31-20(28-16)15-12(21)3-2-4-13(15)22/h2-4,10-11,24-25H,5-9,23H2,1H3,(H,27,30) |

InChIキー |

QVHWRVHLJFUJKP-UHFFFAOYSA-N |

正規SMILES |

CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)NCC4CCNCC4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-3-hydroxy-4-[(3-imidazol-1-ylpropylamino)methyl]pyridin-2-one](/img/structure/B10836730.png)

![(2S)-2-[3-[5-(4-carbamimidoyl-2-fluorophenoxy)carbonyl-3-methylthiophen-2-yl]propanoylamino]butanedioic acid](/img/structure/B10836734.png)

![3-amino-N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B10836744.png)

![3-[3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(6-amino-2,3,4,5-tetrahydropyridin-3-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide](/img/structure/B10836755.png)

![N-[4-[(3R,4R)-3-amino-4-hydroxypiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836765.png)

![7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole](/img/structure/B10836773.png)

![4-[6-(1,3-Difluoropropan-2-yloxy)-3-[(3,4-dimethoxyphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]piperidine-1-carbaldehyde](/img/structure/B10836784.png)

![N-[4-[(3R,4R)-3-amino-4-fluoropiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836790.png)

![(2S)-N-hydroxy-3-[[4-(naphthalen-2-ylmethoxy)phenyl]sulfonylamino]-2-piperidin-1-ylpropanamide](/img/structure/B10836792.png)